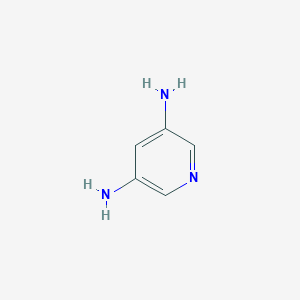

pyridine-3,5-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridine-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-4-1-5(7)3-8-2-4/h1-3H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYXFACYSGVHCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195766 | |

| Record name | Pyridine, 3,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4318-78-9 | |

| Record name | 3,5-Pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4318-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3,5-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyridine-3,5-diamine

Abstract

Pyridine-3,5-diamine (CAS: 4318-78-9) is a key heterocyclic aromatic amine featuring a pyridine core substituted with two amino groups at the meta positions. Its unique electronic structure and the presence of reactive amine functionalities make it a valuable building block in medicinal chemistry, polymer science, and organic synthesis. The amino groups act as directing groups in electrophilic substitution and serve as nucleophilic sites for a variety of chemical transformations. This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, a detailed representative synthesis protocol, an analysis of its chemical reactivity, and a summary of its applications. All quantitative data are presented in tabular format for clarity and comparative analysis.

Core Properties and Identification

This compound is typically a colorless to light yellow or brown solid. Its diamino-substituted pyridine structure imparts polarity, rendering it soluble in water and other polar organic solvents.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3,5-Diaminopyridine, 3,5-Pyridinediamine |

| CAS Number | 4318-78-9 |

| Molecular Formula | C₅H₇N₃ |

| SMILES | NC1=CC(N)=CN=C1 |

| InChI | InChI=1S/C5H7N3/c6-4-1-5(7)3-8-2-4/h1-3H,6-7H2 |

| InChIKey | ABYXFACYSGVHCW-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 109.13 g/mol | |

| Appearance | Black/Brown solid | |

| Melting Point | 112-113 °C | |

| Boiling Point | 378.4 °C at 760 mmHg | |

| Density | 1.251 g/cm³ | |

| Flash Point | 210.7 °C | |

| Topological Polar Surface Area | 64.9 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Storage Temperature | 2-8°C, protect from light |

Synthesis and Experimental Protocols

The synthesis of this compound is not as commonly documented as other isomers. However, a reliable and standard method for preparing aminopyridines is the chemical reduction of the corresponding nitropyridine precursors. The following protocol describes a representative synthesis of this compound via the catalytic hydrogenation of 3,5-dinitropyridine.

Representative Synthesis: Reduction of 3,5-Dinitropyridine

This protocol is based on established methods for the reduction of dinitro-aromatic compounds.

Reaction Scheme: C₅H₃N(NO₂)₂ + 6 H₂ → C₅H₅N(NH₂)₂ + 4 H₂O

Materials and Reagents:

-

3,5-Dinitropyridine

-

Palladium on Carbon (Pd/C), 10%

-

Ethanol (EtOH), reagent grade

-

Hydrazine hydrate or a hydrogen gas source

-

Diatomaceous earth (e.g., Celite®)

-

Standard laboratory glassware for reflux and filtration

-

Rotary evaporator

Experimental Protocol:

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,5-dinitropyridine (1 equivalent).

-

Solvent and Catalyst: Add ethanol to the flask to create a slurry (approx. 10-15 mL of EtOH per gram of substrate). Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% relative to the substrate) under a gentle stream of nitrogen to prevent ignition.

-

Reduction (Method A - Hydrogen Gas): Seal the flask, purge with nitrogen, and then introduce hydrogen gas via a balloon or a controlled hydrogenation apparatus. Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Reduction (Method B - Hydrazine Hydrate): If a hydrogen gas source is unavailable, slowly add hydrazine hydrate (6-10 equivalents) dropwise to the reaction mixture at room temperature. An exothermic reaction may occur. After the addition is complete, gently heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to carefully remove the Pd/C catalyst. Wash the filter cake with several portions of hot ethanol to ensure complete recovery of the product.

-

Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Safety Precautions:

-

Palladium on carbon is flammable, especially when dry or in the presence of solvents. Handle under an inert atmosphere.

-

Hydrazine hydrate is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Hydrogen gas is highly flammable. Ensure there are no ignition sources present.

3,5-Diaminopyridine: A Technical Guide to its Synthesis, History, and Unexplored Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diaminopyridine (Pyridine-3,5-diamine) is a pyridine derivative with the chemical formula C₅H₇N₃. While its isomers, notably 3,4-diaminopyridine (Amifampridine) and 4-aminopyridine, are well-characterized as potent potassium channel blockers with established clinical applications, 3,5-diaminopyridine remains a comparatively obscure entity within neuropharmacology and drug development. This technical guide provides a comprehensive overview of the discovery and history of 3,5-diaminopyridine, details its known synthetic routes with experimental protocols, and critically highlights the current void in the understanding of its biological activity. The stark contrast between the pharmacological profiles of its isomers and the lack of data for the 3,5- configuration presents a compelling case for future investigation. This document serves as a foundational resource for researchers interested in exploring the potential of this understudied molecule.

Discovery and History

The precise date and discoverer of the first synthesis of 3,5-diaminopyridine are not prominently documented in readily available historical chemical literature. However, its synthesis is logically connected to classic organic reactions for the preparation of amines from carboxylic acid derivatives, which were well-established by the late 19th and early 20th centuries. One of the most notable of these is the Hofmann rearrangement.

The Hofmann rearrangement, discovered by August Wilhelm von Hofmann in the 1880s, converts a primary amide into a primary amine with one fewer carbon atom.[1][2] This reaction has been historically applied to pyridine carboxamides; for instance, nicotinamide (pyridine-3-carboxamide) is converted to 3-aminopyridine via this method.[1][2] Extrapolating from this, a plausible early synthetic route to 3,5-diaminopyridine would be the double Hofmann rearrangement of pyridine-3,5-dicarboxamide.

While its entry into the scientific literature as a pharmacological agent is virtually non-existent, 3,5-diaminopyridine has found a niche in industrial applications, notably as an active ingredient in hair dyes.[3] This use suggests that scalable and efficient syntheses have been developed, even if not widely published in academic journals.

The history of 3,5-diaminopyridine is therefore one of chemical synthesis rather than biological application. This stands in stark contrast to its isomers, 3,4-diaminopyridine and 4-aminopyridine, which have been the subject of extensive pharmacological research since the mid-20th century for their ability to enhance neurotransmitter release by blocking voltage-gated potassium channels.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3,5-diaminopyridine is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 4318-78-9 | [4] |

| Molecular Formula | C₅H₇N₃ | [4] |

| Molecular Weight | 109.13 g/mol | [4] |

| Appearance | Brown to black solid | [3] |

| Melting Point | 112-113 °C | [3] |

| Boiling Point | 378 °C | [3] |

| Density | 1.251 g/cm³ | [3] |

| pKa | 7.10 ± 0.20 (Predicted) | [3] |

Synthesis of 3,5-Diaminopyridine

Two primary synthetic routes for 3,5-diaminopyridine are described in the literature. The first is a modern approach starting from a dinitro-substituted pyridine, and the second is the classical Hofmann rearrangement.

Synthesis via Reduction of 2-Chloro-3,5-dinitropyridine

A contemporary and efficient method for the synthesis of 3,5-diaminopyridine involves the catalytic hydrogenation of a commercially available dinitro precursor. This method is advantageous due to its relatively clean reaction profile and good yield.

Experimental Protocol:

-

Starting Material: 2-chloro-3,5-dinitropyridine

-

Reagents and Catalysts: Methanol, 10% Palladium on Carbon (Pd/C), Hydrogen gas (H₂)

-

Procedure:

-

2-chloro-3,5-dinitropyridine is dissolved in methanol in a suitable reaction vessel (e.g., a round-bottomed flask).

-

The solution is placed under an inert atmosphere, typically by bubbling nitrogen gas through the mixture while stirring.

-

10% Palladium on carbon is added portion-wise to the solution under the nitrogen atmosphere.

-

The reaction mixture is then subjected to a hydrogen atmosphere (H₂ gas) at room temperature.

-

The reaction proceeds with stirring until the reduction of both nitro groups is complete. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the palladium catalyst is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield 3,5-diaminopyridine.

-

This protocol is adapted from a similar synthesis described for a derivative.

Logical Workflow for Synthesis via Reduction:

Synthesis via Hofmann Rearrangement

The Hofmann rearrangement provides a classical route to 3,5-diaminopyridine from a dicarboxamide precursor. This reaction is particularly useful as it can be performed from the corresponding dicarboxylic acid, which is also commercially available.

Experimental Protocol:

-

Starting Material: Pyridine-3,5-dicarboxamide

-

Reagents: Sodium hydroxide (NaOH), Bromine (Br₂) or Sodium hypobromite (NaOBr)

-

Procedure:

-

Pyridine-3,5-dicarboxamide is dissolved in an aqueous solution of sodium hydroxide.

-

The solution is cooled, and bromine is added dropwise, leading to the in-situ formation of sodium hypobromite.

-

The reaction mixture is then heated. The N-bromoamide intermediates are formed, which then rearrange to isocyanates.

-

The isocyanate groups are subsequently hydrolyzed by the aqueous base to the corresponding primary amines, with the loss of carbon dioxide.

-

After the reaction is complete, the mixture is cooled, and the product, 3,5-diaminopyridine, can be isolated by extraction and subsequent purification.

-

Reaction Pathway for Hofmann Rearrangement:

Biological Activity and Mechanism of Action: A Knowledge Gap

A thorough review of the scientific literature reveals a striking absence of pharmacological data for 3,5-diaminopyridine. While its isomers are potent neurological agents, there are no published studies detailing the activity of 3,5-diaminopyridine on any biological targets, including the voltage-gated potassium channels that are the primary targets of 3,4-DAP and 4-AP.

The mechanism of action for 3,4-diaminopyridine involves the blockade of presynaptic potassium channels. This prolongs the duration of the action potential, leading to an increased influx of calcium ions into the nerve terminal and subsequently enhancing the release of neurotransmitters like acetylcholine. This mechanism is the basis for its therapeutic use in conditions such as Lambert-Eaton myasthenic syndrome.

Signaling Pathway for 3,4-Diaminopyridine (for comparison):

The lack of similar data for 3,5-diaminopyridine means that its potential effects on this or any other signaling pathway are currently unknown. It is plausible that the different positioning of the amino groups on the pyridine ring drastically alters its molecular shape and charge distribution, preventing it from binding effectively to the potassium channel pore. However, without empirical data, this remains speculative.

Future Research Directions

The absence of biological data for 3,5-diaminopyridine presents a clear opportunity for novel research. The following areas warrant investigation:

-

In Vitro Pharmacological Profiling: A primary step would be to screen 3,5-diaminopyridine against a panel of ion channels, particularly voltage-gated potassium channels, to determine if it possesses any activity, and if so, to quantify it (e.g., IC₅₀ values).

-

Comparative Studies: Direct comparison of the effects of 3,5-diaminopyridine with its isomers (3,4-DAP and 4-AP) in electrophysiological assays would provide valuable structure-activity relationship (SAR) data.

-

Broad Target Screening: Given the potential for novel activity, screening against a wider range of receptors, enzymes, and transporters could uncover unexpected therapeutic potential.

-

Computational Modeling: Molecular docking studies could be employed to predict the binding affinity of 3,5-diaminopyridine to the known structures of potassium channels and compare it to that of its active isomers.

Conclusion

3,5-Diaminopyridine is a readily synthesizable molecule with a history rooted in classical organic chemistry and industrial application rather than pharmacology. The most significant finding for the drug development community is the complete lack of published data on its biological activity. This "negative space" in the scientific literature, especially when contrasted with the well-documented and clinically relevant effects of its isomers, makes 3,5-diaminopyridine an intriguing candidate for foundational pharmacological investigation. This guide provides the necessary background on its synthesis and history to serve as a launchpad for such future research endeavors, which could potentially unveil novel biological activities and therapeutic applications.

References

Elucidation of the Chemical Structure of Pyridine-3,5-diamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of pyridine-3,5-diamine. This document outlines the key chemical properties, detailed experimental protocols for spectroscopic and spectrometric analysis, and a logical workflow for structural determination. All quantitative data is presented in structured tables for ease of comparison and interpretation.

Chemical and Physical Properties

This compound, a key building block in medicinal chemistry, possesses distinct physical and chemical characteristics that are foundational to its handling and analysis. A summary of its key properties is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | 3,5-Diaminopyridine, 3,5-Pyridinediamine | N/A |

| CAS Number | 4318-78-9 | N/A |

| Molecular Formula | C₅H₇N₃ | N/A |

| Molecular Weight | 109.13 g/mol | N/A |

| Appearance | Off-white to light brown crystalline powder | N/A |

| Melting Point | 105-109 °C | N/A |

| Boiling Point | 326.7±22.0 °C at 760 mmHg | N/A |

| Solubility | Soluble in water, ethanol, and methanol | N/A |

Synthesis and Purification

A common route for the synthesis of this compound involves the reduction of 3,5-dinitropyridine.

Synthesis Protocol: Reduction of 3,5-Dinitropyridine

A typical laboratory-scale synthesis protocol is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dinitropyridine in a suitable solvent such as ethanol or acetic acid.

-

Reducing Agent Addition: Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. If using a tin-based reducing agent, the pH is adjusted with a base (e.g., sodium hydroxide) to precipitate tin salts, which are then removed by filtration. The filtrate is then extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product obtained after solvent evaporation is purified by recrystallization.

Purification Protocol: Recrystallization

-

Solvent Selection: A suitable solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often effective.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

-

Decolorization: If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Spectroscopic and Spectrometric Data

The structural elucidation of this compound relies on a combination of spectroscopic and spectrometric techniques. The following sections detail the expected data from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | Doublet | 1H | H-2 or H-6 |

| ~6.3 | Triplet | 1H | H-4 |

| ~4.9 | Singlet (broad) | 4H | -NH₂ |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-3, C-5 |

| ~130 | C-2, C-6 |

| ~108 | C-4 |

Mass Spectrometry (MS)

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 109 | Molecular ion [M]⁺ |

| 82 | Loss of HCN |

| 55 | Further fragmentation |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expected FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (asymmetric and symmetric) of -NH₂ groups |

| 1620-1580 | Strong | C=C and C=N stretching of the pyridine ring |

| 1500-1400 | Medium | N-H bending |

| 1350-1250 | Medium | C-N stretching |

| 900-650 | Strong | C-H out-of-plane bending |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

-

Capping and Labeling: Cap the NMR tube and label it appropriately.

Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electron ionization (EI) mass spectrometer.

-

Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).

-

Data Acquisition: Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

FT-IR Sample Preparation (KBr Pellet Method)

-

Grinding: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer a portion of the powder into a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Logical Workflow for Structure Elucidation

The systematic process for the chemical structure elucidation of this compound is illustrated in the following workflow diagram.

Caption: Workflow for the chemical structure elucidation of this compound.

Spectroscopic and Experimental Profile of Pyridine-3,5-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of pyridine-3,5-diamine, a key heterocyclic amine with applications in medicinal chemistry and materials science. This document compiles available data on its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics. Detailed experimental protocols for obtaining this data are also presented to facilitate reproducibility and further research.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections and tables summarize the key spectral data for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by the vibrational frequencies of the amino groups and the pyridine ring.

Table 1: Infrared Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3392 | Medium | N-H symmetric stretching (NH₂) |

| 3309 | Medium | N-H asymmetric stretching (NH₂) |

| 3172 | Medium | Aromatic C-H stretching |

| 1637 | Strong | Aromatic C=C stretching |

| 1572 | Medium | N-H bending (scissoring) |

| 1472 | Strong | Aromatic C=C stretching |

| 1240 | Medium | C-N stretching |

| 861 | Medium | Aromatic C-H out-of-plane bending |

| 680 | Strong | Aromatic ring bending |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation method and the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons on the pyridine ring and the protons of the two amino groups.

Table 2: ¹H NMR Spectral Data of this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.21 | Doublet | 1H | H-2 or H-6 |

| 6.69 | Doublet | 1H | H-4 |

| 5.55 | Broad Singlet | 2H | NH₂ |

| 4.99 | Broad Singlet | 2H | NH₂ |

Note: The chemical shifts of the NH₂ protons are highly dependent on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 3: ¹³C NMR Spectral Data of this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 147.10 | C-3/C-5 |

| 131.66 | C-2/C-6 |

| 131.32 | C-4 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (109.13 g/mol )[1].

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 109 | 100 | [M]⁺ (Molecular Ion) |

| 82 | Variable | [M - HCN]⁺ |

| 55 | Variable | Further fragmentation |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the acquisition of the spectroscopic data presented above.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 3,5-dinitropyridine.

Experimental Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound via the reduction of 3,5-dinitropyridine.

Detailed Protocol:

-

Dissolution: Dissolve 3,5-dinitropyridine in a suitable solvent, such as ethanol or acetic acid.

-

Reduction: Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

Sample Preparation (Solid):

-

A small amount of the solid this compound sample is ground with potassium bromide (KBr) powder.

-

The mixture is then pressed into a thin, transparent pellet.

-

Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol and placing the paste between two salt plates.

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Experimental Workflow for FT-IR Spectroscopy (Solid Sample)

Caption: Workflow for obtaining an FT-IR spectrum of a solid sample using the KBr pellet method.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Experimental Workflow for NMR Spectroscopy

Caption: A simplified workflow for preparing a sample for NMR analysis.

Sample Introduction:

-

The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization:

-

Electron Ionization (EI) is a common method for this type of molecule, where high-energy electrons bombard the sample, causing ionization and fragmentation.

Data Acquisition:

-

The mass-to-charge ratios (m/z) of the resulting ions are measured by a mass analyzer.

Logical Relationship for Mass Spectrometry Analysis

Caption: The logical steps involved in a typical mass spectrometry experiment.

Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing specific signaling pathways in which this compound is directly involved. However, the broader class of aminopyridines has been shown to interact with various biological targets, including ion channels and receptors. For instance, some aminopyridines are known to be potassium channel blockers. The amino groups on the pyridine ring of this compound could potentially interact with biological targets through hydrogen bonding, suggesting possible roles in modulating enzyme activity or receptor binding. Further research is required to elucidate any specific signaling pathways involving this compound.

Hypothetical Interaction with a Kinase Active Site

Caption: A hypothetical model of this compound interacting with a kinase active site via hydrogen bonding, potentially leading to inhibition.

References

An In-depth Technical Guide to Pyridine-3,5-diamine (CAS: 4318-78-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3,5-diamine, also known as 3,5-diaminopyridine, is a chemical compound with the CAS number 4318-78-9. It belongs to the pyridine class of heterocyclic aromatic organic compounds, characterized by a pyridine ring substituted with two amino groups at the 3 and 5 positions. This compound serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structural features, including the basic nitrogen of the pyridine ring and the nucleophilic amino groups, make it a versatile reagent in organic synthesis. This guide provides a comprehensive overview of the technical data and methodologies associated with this compound.

Physicochemical Properties

This compound is typically a colorless to light yellow solid. The presence of two amino groups and a nitrogen atom in the pyridine ring imparts polarity to the molecule, rendering it soluble in water and other polar organic solvents.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 4318-78-9 | [2] |

| Molecular Formula | C₅H₇N₃ | [2] |

| Molecular Weight | 109.13 g/mol | [2] |

| Appearance | Colorless to light yellow solid | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

| Synonyms | 3,5-Diaminopyridine | [2] |

| XLogP3 | -0.5 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 0 | |

| Exact Mass | 109.063997236 | [3] |

| Monoisotopic Mass | 109.063997236 | [3] |

| Topological Polar Surface Area | 64.9 Ų | [3] |

| Heavy Atom Count | 8 | |

| Complexity | 66.1 | [3] |

Synthesis

A general representation of this synthetic approach can be visualized as a workflow.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, commercial suppliers of this compound with CAS number 4318-78-9 indicate the availability of comprehensive analytical data, including NMR, HPLC, and LC-MS.[5][6] Researchers are advised to consult the documentation from their specific supplier for detailed spectral information.

For illustrative purposes, the following table outlines the expected regions for key spectral features based on the structure of this compound and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Features of this compound

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Aromatic Protons (C-H) | δ 7.0 - 8.5 ppm |

| Amino Protons (N-H) | δ 3.0 - 5.0 ppm (broad) | |

| ¹³C NMR | Aromatic Carbons (C-N, C-C) | δ 110 - 160 ppm |

| FT-IR | N-H Stretching (Amine) | 3300 - 3500 cm⁻¹ |

| C=C, C=N Stretching (Aromatic Ring) | 1500 - 1650 cm⁻¹ | |

| C-N Stretching | 1250 - 1350 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 109.06 |

Applications in Research and Drug Development

This compound serves as a valuable building block in medicinal chemistry, particularly in the development of therapeutics for neurological disorders.[1] The pyridine scaffold is a common motif in a wide range of biologically active compounds, and the diamino substitution pattern of this particular molecule offers multiple points for further chemical modification.

Potential Role in Neuropharmacology

Pyridine derivatives are known to interact with various targets in the central nervous system (CNS). While direct studies on this compound are limited, its structural similarity to other neuroactive compounds suggests potential for investigation in this area. For instance, various pyridine alkaloids have demonstrated activity at neurotransmitter receptors.

The general mechanism of many CNS-active drugs involves modulation of neurotransmitter pathways. A simplified diagram illustrating a generic neurotransmitter pathway that could be a target for novel pyridine-based compounds is shown below.

Use as a Synthetic Intermediate

The amino groups of this compound are nucleophilic and can readily undergo reactions such as alkylation, acylation, and condensation. This reactivity allows for the construction of more complex molecular architectures.

Experimental Protocols

Representative N-Alkylation Protocol

The following is a generalized protocol for the N-alkylation of a diaminopyridine, which can be adapted for this compound. This procedure is based on the principles of N-alkylation of aminopyridines.

Objective: To introduce alkyl groups onto the amino moieties of a diaminopyridine.

Materials:

-

This compound

-

Anhydrous dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

-

Alkylation: Add the alkyl halide dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.

Safety Information

As with any chemical reagent, appropriate safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with potential applications in the development of novel pharmaceuticals, particularly for neurological disorders. While detailed experimental data and specific biological applications are not extensively documented in publicly available literature, its chemical properties and structural relationship to known bioactive molecules suggest that it is a compound of significant interest for further research and development. This guide provides a summary of the available technical information and representative experimental methodologies to aid researchers in their work with this compound.

References

- 1. CAS 4318-78-9: 3,5-Pyridinediamine | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. Pyridine, 3,5-diamino- | C5H7N3 | CID 78014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4318-78-9 | this compound | Amines | Ambeed.com [ambeed.com]

- 6. 4318-78-9|this compound|BLD Pharm [bldpharm.de]

An In-depth Technical Guide on Pyridine-3,5-diamine

This guide provides essential physicochemical data for pyridine-3,5-diamine, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

This compound, also known as 3,5-diaminopyridine, is a heterocyclic organic compound.[1] Its structure consists of a pyridine ring substituted with two amino groups at the 3 and 5 positions.[1] The presence of these polar amino groups makes the compound soluble in water and polar organic solvents.[1]

Below is a summary of its key molecular identifiers and properties.

| Property | Value | Source |

| Molecular Formula | C5H7N3 | [1][2][3][4][5] |

| Molecular Weight | 109.13 g/mol | [2][5] |

| CAS Number | 4318-78-9 | [3][4] |

| Synonyms | 3,5-Diaminopyridine, 3,5-Pyridinediamine | [1][2][3] |

Logical Relationship of Molecular Properties

The following diagram illustrates the logical flow from the compound's name to its fundamental molecular properties.

Caption: Relationship between compound name, formula, and molecular weight.

References

- 1. CAS 4318-78-9: 3,5-Pyridinediamine | CymitQuimica [cymitquimica.com]

- 2. Pyridine, 3,5-diamino- | C5H7N3 | CID 78014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 4318-78-9 [matrix-fine-chemicals.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

theoretical studies of 3,5-diaminopyridine structure

An In-depth Technical Guide on the Theoretical Studies of 3,5-Diaminopyridine Structure

Introduction

3,5-Diaminopyridine (3,5-DAP) is a heterocyclic organic compound featuring a pyridine ring substituted with two amino groups. As with other aminopyridines, it serves as a valuable building block in the synthesis of various pharmaceutical and chemical compounds.[1] Theoretical studies employing quantum chemical calculations are indispensable for elucidating the molecular structure, electronic properties, and reactivity of 3,5-DAP. This guide provides a comprehensive overview of the theoretical analysis of its structure, leveraging computational methods such as Density Functional Theory (DFT) to offer insights for researchers, scientists, and drug development professionals.

Computational Methodology

The theoretical investigation of the molecular structure and properties of pyridine derivatives is predominantly carried out using quantum chemical calculations. The methods detailed below are standard protocols in the field for achieving accurate and reliable results.

Geometry Optimization and Vibrational Analysis: The initial step involves optimizing the molecular geometry of the compound to find its most stable, lowest-energy conformation. This is typically performed using Density Functional Theory (DFT), a method that offers a good balance between computational cost and accuracy.[2]

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for these calculations.[3][4]

-

Basis Set: A common and robust basis set for such organic molecules is the 6-311++G(d,p), which provides a flexible description of the electron distribution.[5][6]

-

Software: Quantum chemical software packages like Gaussian are the standard tools for these computations.[3][4]

-

Frequency Calculations: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[5][7]

Electronic Property Analysis: Once the optimized geometry is obtained, various electronic properties are calculated to understand the molecule's reactivity and charge distribution.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity.[8][9]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the transfer of charge between donor (Lewis-type) and acceptor (non-Lewis type) orbitals within the molecule.[5][10] This provides insight into the stability arising from these electronic interactions.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It helps identify the electrophilic and nucleophilic sites of the molecule, which is critical for understanding intermolecular interactions.[11]

Caption: A flowchart of the computational protocol for theoretical analysis.

Molecular Structure and Geometry

The optimized molecular structure of diaminopyridines reveals a planar pyridine ring.[12] Quantum chemical calculations provide precise values for bond lengths and angles, which are in good agreement with experimental data where available.

Caption: Atom numbering scheme for 3,5-Diaminopyridine.

Table 1: Calculated Geometric Parameters The following table summarizes typical bond lengths and angles for diaminopyridine structures calculated at the B3LYP/6-311++G(d,p) level. While specific data for 3,5-DAP is synthesized from related structures, these values provide a reliable reference.

| Parameter | Bond | Length (Å) | Parameter | Bond Angle | Angle (°) |

| Bond Lengths | C-C | 1.38 - 1.40 | Bond Angles | C-N-C | 117 - 118 |

| C-N (ring) | 1.33 - 1.38[10] | C-C-N | 121 - 123[10] | ||

| C-N (amino) | 1.35 - 1.36[10] | C-C-C | 118 - 121[10] | ||

| N-H | ~1.01 | H-N-H | ~115[10] | ||

| C-H | ~1.08 | C-C-H | ~120 |

The presence of amino groups, which are electron-donating, influences the geometry of the pyridine ring. The lone pair of electrons on the nitrogen of the amino group can delocalize into the ring, affecting the C-N bond lengths and the overall electron distribution.[10]

Electronic Properties and Reactivity

The electronic characteristics of 3,5-DAP determine its behavior in chemical reactions and its potential for intermolecular interactions.

Table 2: Key Electronic and Reactivity Descriptors Global reactivity descriptors calculated from HOMO and LUMO energies provide a quantitative measure of the molecule's stability and reactivity.[11]

| Property | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -6.0 to -7.5[13] |

| LUMO Energy | ELUMO | - | -1.5 to -2.5[13] |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 - 5.0[2][8] |

| Ionization Potential | I | -EHOMO | 6.0 to 7.5 |

| Electron Affinity | A | -ELUMO | 1.5 to 2.5 |

| Chemical Hardness | η | (I - A) / 2 | 2.0 to 2.5[8] |

| Chemical Softness | S | 1 / (2η) | 0.20 to 0.25 |

| Electronegativity | χ | (I + A) / 2 | 3.75 to 5.0 |

| Electrophilicity Index | ω | χ² / (2η) | 2.8 to 5.0 |

The HOMO-LUMO energy gap (ΔE) is a critical parameter; a large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[8][14]

Natural Bond Orbital (NBO) Analysis: NBO analysis reveals significant charge delocalization from the lone pairs of the amino group nitrogens (N7, N8) into the antibonding orbitals of the pyridine ring. This interaction, denoted as n → π*, stabilizes the molecule.

Table 3: Significant Donor-Acceptor Interactions from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)a |

| LP(1) N7 | π(C3-C4) | High |

| LP(1) N7 | π(C2-N1) | Moderate |

| LP(1) N8 | π(C4-C5) | High |

| LP(1) N8 | π(C6-N1) | Moderate |

aE(2) represents the stabilization energy associated with the delocalization from donor orbital i to acceptor orbital j.[15]

Caption: Key donor-acceptor interactions in 3,5-DAP.

Vibrational and Spectroscopic Analysis

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental FT-IR and FT-Raman spectra. The calculated frequencies and intensities show excellent agreement with experimental data after applying appropriate scaling factors.[5][7]

Table 4: Assignment of Key Vibrational Modes for Diaminopyridines

| Wavenumber (cm⁻¹) (Scaled DFT) | Vibrational Mode | Description |

| 3400 - 3550 | ν(N-H) | Asymmetric & Symmetric NH₂ Stretching |

| 3050 - 3150 | ν(C-H) | Aromatic C-H Stretching |

| 1600 - 1650 | δ(NH₂) | NH₂ Scissoring |

| 1550 - 1610 | ν(C=C) | Ring C=C Stretching |

| 1430 - 1480 | ν(C-C) | Ring C-C Stretching |

| 1250 - 1350 | ν(C-N) | C-N Stretching (Amino Group) |

| 1000 - 1100 | β(C-H) | In-plane C-H Bending |

| 700 - 850 | γ(C-H) | Out-of-plane C-H Bending |

ν: stretching; δ: scissoring; β: in-plane bending; γ: out-of-plane bending.

The predicted electronic absorption spectra, typically calculated using Time-Dependent DFT (TD-DFT), help in understanding the electronic transitions, such as π→π* transitions, within the molecule.[6][10]

Conclusion

Theoretical studies, primarily based on Density Functional Theory, provide a profound understanding of the structural, electronic, and vibrational properties of 3,5-diaminopyridine. The computational data on optimized geometry, frontier molecular orbitals, NBO analysis, and vibrational frequencies offer a detailed molecular portrait that is invaluable for predicting its chemical behavior. These insights are crucial for applications in drug design and materials science, enabling researchers to rationalize structure-activity relationships and design novel molecules with desired properties. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the study and application of pyridine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. irjweb.com [irjweb.com]

- 3. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]

- 5. Vibrational spectra of 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anharmonic vibrational analysis of 3,4-diaminopyridine and 3-aminopyridine by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. irjweb.com [irjweb.com]

- 9. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 13. m.youtube.com [m.youtube.com]

- 14. DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Comprehensive Account of Spectral, NLO,NBO Analysis, Hartreefock and Density Functional Theory Studies of 1-Methyl 2, 6-Diphenyl Piperidin-4-One – Oriental Journal of Chemistry [orientjchem.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyridine-3,5-diamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of pyridine-3,5-diamine, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the dinitration of a pyridine derivative followed by the catalytic hydrogenation of the resulting intermediate.

I. Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The first step involves the synthesis of the key intermediate, 3,5-dinitropyridine. The second step is the reduction of the two nitro groups to the corresponding amines.

Figure 1: General workflow for the synthesis of this compound.

II. Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Nitration reactions are highly exothermic and should be conducted with extreme caution.

Step 1: Synthesis of 3,5-Dinitropyridine

Materials:

-

Pyridine

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Sodium Carbonate solution (saturated)

-

Dichloromethane

Procedure:

-

Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C. Slowly add fuming nitric acid dropwise to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

-

Nitration Reaction: To the cooled nitrating mixture, add pyridine dropwise through the addition funnel. The rate of addition should be controlled to maintain the reaction temperature below 30 °C. After the addition is complete, slowly heat the reaction mixture to 90-100 °C and maintain this temperature for several hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of a saturated sodium carbonate solution until the pH is approximately 7-8. This step should be performed carefully due to vigorous gas evolution.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield crude 3,5-dinitropyridine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of this compound by Catalytic Hydrogenation

The reduction of the nitro groups of 3,5-dinitropyridine to amines is effectively achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[1]

Materials:

-

3,5-Dinitropyridine

-

10% Palladium on Carbon (Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 3,5-dinitropyridine in ethanol or methanol.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate). The catalyst should be handled with care as it can be pyrophoric when dry.

-

Hydrogenation: Seal the reaction vessel and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-4 atm).

-

Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the solvent used in the reaction.

-

Evaporation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain crude this compound.

Purification of this compound

The crude this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

Ethanol

-

Water or Hexane

Procedure:

-

Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period. The charcoal is then removed by hot filtration.

-

Crystallization: To the hot ethanolic solution, add water or hexane dropwise until the solution becomes slightly turbid. Then, allow the solution to cool slowly to room temperature, and subsequently in an ice bath to induce crystallization.

-

Isolation: Collect the precipitated crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold ethanol-water or ethanol-hexane mixture and then dry them under vacuum to obtain pure this compound.

III. Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the reaction scale and specific conditions.

| Step | Reactant | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |

| 1. Dinitration | Pyridine | 3,5-Dinitropyridine | - | H₂SO₄/HNO₃ | 90-100 | 4-6 | 40-60 | >95 |

| 2. Catalytic Hydrogenation | 3,5-Dinitropyridine | This compound | 10% Pd/C | Ethanol | Room Temp | 2-4 | 85-95 | >98 |

IV. Visualization of the Experimental Workflow

The following diagram illustrates the detailed experimental workflow for the synthesis and purification of this compound.

Figure 2: Detailed experimental workflow for this compound synthesis.

References

Application Notes and Protocols: The Versatile Role of Pyridine-3,5-diamine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Pyridine-3,5-diamine is a key heterocyclic building block in the synthesis of a wide array of pharmacologically active compounds. Its unique structural features, including the presence of two reactive amino groups on a pyridine scaffold, allow for diverse chemical modifications, leading to the development of novel therapeutic agents. This document provides an overview of its applications, detailed experimental protocols for the synthesis of exemplary derivatives, and a summary of their biological activities.

Applications in Drug Discovery

This compound and its derivatives have demonstrated significant potential in various therapeutic areas. The pyridine core is a common motif in many approved drugs, and its derivatives are of special interest due to their favorable solubility profile.[1][2] The diamino substitution pattern at the 3 and 5 positions offers a versatile platform for creating compounds with a range of biological activities, including:

-

Antibacterial Agents: As aminoglycoside mimetics that inhibit bacterial translation.[3]

-

Anticancer Agents: By targeting various cellular pathways involved in cancer progression.[4]

-

Anti-Helicobacter pylori Agents: Exhibiting activity against this pathogenic bacterium.[5]

-

Adenosine A1 Receptor Ligands: Showing potential for the treatment of epilepsy.[6]

-

Antimicrobial Agents: Displaying broad-spectrum activity against various bacteria and fungi.[7][8][9]

Synthesis of Key Pharmaceutical Intermediates and Final Compounds

The following sections detail the synthesis of representative pharmaceutical compounds and intermediates derived from this compound or its precursors.

Synthesis of 3,5-Diaminopyridine

A common precursor for many pharmaceutical syntheses is 3,5-diaminopyridine. One synthetic route involves the hydrogenation of 2-chloro-3,5-dinitropyridine.[3]

Experimental Protocol:

-

Hydrogenation of 2-chloro-3,5-dinitropyridine:

-

In a suitable reaction vessel, dissolve 2-chloro-3,5-dinitropyridine in a solvent such as ethanol.

-

Add 10% Palladium on carbon (Pd/C) as a catalyst.

-

Subject the mixture to a hydrogen atmosphere (H2) at room temperature.

-

Monitor the reaction progress by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 3,5-diaminopyridine.

-

Experimental Workflow for the Synthesis of 3,5-Diaminopyridine

Caption: Synthesis of 3,5-Diaminopyridine.

Synthesis of 2,6-Diamino-3,5-dicyano-4-arylpyridine Derivatives

These compounds have shown promising activity against Helicobacter pylori.[5] The synthesis is a one-pot multicomponent reaction.

Experimental Protocol:

-

Reaction Setup:

-

To a solution of an appropriate aromatic aldehyde and malononitrile in ethanol, add an aromatic amine.

-

Add piperidine and a Lewis acid (e.g., ZnCl2) as catalysts.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 2,6-diamino-3,5-dicyano-4-arylpyridine derivative.

-

General Synthesis of 2,6-Diamino-3,5-dicyano-4-arylpyridines

Caption: Synthesis of Anti-H. pylori Agents.

Quantitative Data Summary

The following tables summarize the yields and biological activities of representative this compound derivatives.

Table 1: Synthesis Yields

| Compound Class | Starting Materials | Catalysts | Solvent | Yield (%) | Reference |

| 3,5-Diaminopyridine | 2-chloro-3,5-dinitropyridine | 10% Pd/C | Ethanol | - | [3] |

| 2,6-Diamino-3,5-dicyano-4-arylpyridines | Aromatic aldehyde, malononitrile, aromatic amine | Piperidine, Lewis acid | Ethanol | High | [5] |

| Amino-3,5-dicyanopyridines | Malononitrile, hydrogen sulfide, aldehyde, halide | Trimethylamine | - | - | [6] |

Table 2: Biological Activity Data

| Compound | Target | Activity | Assay | Reference |

| 2,6-Diamino-3,5-dicyano-4-arylpyridine derivatives | Helicobacter pylori | Active | In vitro anti-H. pylori assay | [5] |

| 3,5-Diamino-piperidine derivatives | Bacterial translation | Inhibitor | Bacterial growth inhibition assays | [3] |

| Amino-3,5-dicyanopyridine (Compound 6c) | rat Adenosine A1 Receptor (rA1 AR) | Ki = 0.076 nM | Radioligand binding assay | [6] |

| Thieno[2,3-b]pyridine (Compound 7c) | rat Adenosine A1 Receptor (rA1 AR) | Ki = 61.9 nM | Radioligand binding assay | [6] |

Signaling Pathways and Logical Relationships

The therapeutic effects of this compound derivatives are often mediated through their interaction with specific biological pathways.

Logical Relationship for the Development of Adenosine A1 Receptor Ligands

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN1887871A - 2,6-diamino-3,5-dinitrile-4-aryl pyridine derivative and its synthesis and application - Google Patents [patents.google.com]

- 6. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 3,5-disubstituted pyridines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Characterization of Pyridine-3,5-diamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyridine-3,5-diamine is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. Its purity and structural integrity are critical for the quality and efficacy of the final products. Therefore, a comprehensive analytical characterization is essential. These application notes provide detailed protocols for the analysis of this compound using a suite of modern analytical techniques, including spectroscopic, chromatographic, and thermal methods.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for confirming the molecular structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) framework of the molecule.

Experimental Protocol:

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical for observing exchangeable protons (e.g., -NH₂). DMSO-d₆ is often preferred for its ability to resolve N-H protons.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 5 seconds.

-

Number of Scans: 16-64 (signal-to-noise dependent).

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Spectral Width: 0 to 160 ppm.

-

Acquisition Time: ~2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more (due to low natural abundance of ¹³C).

-

-

Data Analysis: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H NMR signals and reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Expected Results and Data Interpretation:

The structure of this compound (C₅H₇N₃) has a plane of symmetry, which simplifies the expected NMR spectra.

-

¹H NMR: Three distinct signals are expected: one for the two equivalent protons at C2 and C6, one for the proton at C4, and one for the two equivalent amino groups.

-

¹³C NMR: Three signals are expected for the aromatic carbons due to symmetry: one for C2/C6, one for C3/C5, and one for C4.

Table 1: Predicted NMR Data for this compound in DMSO-d₆

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.5 - 7.8 | Doublet (d) or Singlet (s) | H-2, H-6 |

| ¹H | ~6.5 - 6.8 | Triplet (t) or Singlet (s) | H-4 |

| ¹H | ~5.0 - 5.5 | Broad Singlet (br s) | -NH₂ (2x) |

| ¹³C | ~145 - 150 | Singlet | C-3, C-5 |

| ¹³C | ~130 - 135 | Singlet | C-2, C-6 |

| ¹³C | ~110 - 115 | Singlet | C-4 |

Note: Actual chemical shifts may vary based on solvent and concentration.

Infrared (IR) Spectroscopy

Application: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H bonds of the amino groups and the C=C/C=N bonds of the pyridine ring.

Experimental Protocol:

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Results and Data Interpretation:

Key vibrational bands are expected that confirm the presence of the amine and pyridine functionalities.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450 - 3300 | Strong, Doublet | N-H Asymmetric & Symmetric Stretching (Primary Amine) |

| 3200 - 3000 | Medium | Aromatic C-H Stretching |

| 1640 - 1580 | Strong | N-H Bending (Scissoring) and C=N/C=C Ring Stretching[1] |

| 1520 - 1465 | Strong | C=C Ring Stretching[1] |

| 1350 - 1250 | Medium | Aromatic C-N Stretching |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |

Mass Spectrometry (MS)

Application: MS is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural confirmation.

Experimental Protocol:

-

Instrumentation: Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI). EI is common for GC-MS analysis.

-

Sample Preparation (for direct infusion ESI-MS): Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumental Parameters (EI mode):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

-

Instrumental Parameters (ESI mode, positive):

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

-

Drying Gas (N₂): Flow rate and temperature set to optimize desolvation.

-

-

Data Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The molecular weight is confirmed by identifying the molecular ion peak ([M]⁺˙ in EI) or the protonated molecule ([M+H]⁺ in ESI).

Expected Results and Data Interpretation:

The molecular formula of this compound is C₅H₇N₃, with a monoisotopic mass of 109.06 Da.[2]

-

Molecular Ion Peak: Expect a prominent peak at m/z = 109 ([M]⁺˙) in EI-MS or m/z = 110 ([M+H]⁺) in ESI-MS.

-

Isotope Pattern: The M+1 peak should be present at an intensity of approximately 5.9% relative to the molecular ion peak, corresponding to the natural abundance of ¹³C.

-

Fragmentation: Common fragmentation pathways may include the loss of ammonia (NH₃), hydrogen cyanide (HCN), or amino radicals (NH₂).

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Mode | Interpretation |

| 109 | [M]⁺˙ | EI | Molecular Ion |

| 110 | [M+H]⁺ | ESI (+) | Protonated Molecule |

| 82 | [M-HCN]⁺˙ | EI | Loss of Hydrogen Cyanide |

| 93 | [M-NH₂]⁺ | EI | Loss of Amino Radical |

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating this compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is the primary technique for determining the purity of this compound and quantifying it in mixtures. It is particularly suitable for non-volatile and thermally sensitive compounds.

Experimental Protocol:

-

Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

-

Sample Preparation:

-

Standard: Accurately prepare a stock solution of reference standard this compound in the mobile phase diluent (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution (e.g., 0.1, 0.05, 0.01 mg/mL).

-

Sample: Accurately weigh the sample and dissolve it in the diluent to a final concentration within the linear range of the calibration curve (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[3]

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A typical starting point would be:

-

Solvent A: 20 mM Ammonium Formate in water, pH 3.0.

-

Solvent B: Acetonitrile.

-

Isocratic Elution: 70% A / 30% B.[4]

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

-

Data Analysis: The purity is often calculated using an area percent method. For assay determination, a calibration curve is generated by plotting the peak area of the standards against their concentrations. The concentration of the sample is then determined from this curve.[3]

Table 4: Typical HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile / 20 mM Ammonium Formate buffer (pH 3.0) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Application: GC is suitable for analyzing volatile impurities, such as residual solvents, or for purity analysis if the compound is thermally stable and sufficiently volatile. GC is often coupled with Mass Spectrometry (GC-MS) for definitive peak identification.[5][6]

Experimental Protocol:

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Sample Preparation: Dissolve a known amount of the sample in a high-purity solvent (e.g., Methanol or Dichloromethane) to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: A polar capillary column, such as a wax-based column (e.g., Agilent CP-Wax 51) or a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms).[6][7]

-

Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1.2 mL/min).[6]

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C (FID) or MS transfer line at 280 °C.

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 240 °C.

-

Final Hold: Hold at 240 °C for 5 minutes.

-

-

Injection Mode: Split (e.g., 50:1 split ratio).

-

-

Data Analysis: Peak areas are used to determine the relative amounts of components (area percent). Identification is confirmed by comparing retention times with a known standard or by mass spectral library matching in GC-MS.

Table 5: Typical GC Method Parameters

| Parameter | Condition |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temp. | 250 °C |

| Detector Temp. | 250 °C (FID) |

| Oven Program | 70 °C (2 min), then 10 °C/min to 240 °C (5 min) |

| Injection Mode | Split (50:1) |

Thermal Analysis Techniques

Thermal analysis provides information on the physical properties and thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Application: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the compound.

Experimental Protocol:

-

Instrumentation: Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an alumina or platinum TGA pan.

-

Instrumental Parameters:

-

Atmosphere: Nitrogen or Air, at a flow rate of 50-100 mL/min.

-

Temperature Program: Heat from 30 °C to 600 °C at a constant rate of 10 °C/min.

-

-

Data Analysis: The TGA thermogram plots percent weight loss versus temperature. The onset of decomposition is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC)